N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Rearrangements
Dearomatising Rearrangements of Lithiated Thiophenecarboxamides : Thiophene-3-carboxamides, closely related to the query compound, undergo significant transformations upon treatment with LDA. These transformations lead to the formation of novel cyclic compounds through dearomatising cyclisation, showcasing a method for generating pyrrolinones, azepinones, or partially saturated azepinothiophenes from thiophene derivatives (Clayden et al., 2004).
Chemical Reactivity and Formation of Complex Structures
Acid-catalyzed Ring Opening in Pyrrolidine-carboxamides : Studies on pyrrolidine-1-carboxamides, which share the pyrrolidine and carboxamide functionalities with the query compound, have led to the discovery of reactions that produce dibenzoxanthenes, diarylmethanes, and calixarenes under specific conditions. This research highlights the potential of similar structures for creating complex organic molecules with diverse functionalities (Gazizov et al., 2015).
Antiproliferative Activity and Pharmaceutical Applications
Synthesis and Antiproliferative Activity of Thiophene Derivatives : The study of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, which are structurally related to the query compound, has revealed their antiproliferative properties. These compounds have shown activity against the phospholipase C enzyme, providing insights into structure-activity relationships and the potential for developing new antiproliferative agents (van Rensburg et al., 2017).
Catalytic Applications and Reaction Mechanisms
Enantioselective A(3) Reactions with Cu(I)/Acid-thiourea Catalysts : The use of pyrrolidine and related amines in asymmetric A(3) reactions, facilitated by copper iodide and thiourea-based cocatalysts, demonstrates the utility of nitrogen-containing heterocycles in synthesizing compounds with high enantiomeric excess. This research suggests potential catalytic applications for compounds with similar structural features (Zhao & Seidel, 2015).
Mechanism of Action
Target of Action
The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition is achieved through the compound’s potent activities against FGFR1, 2, and 3 .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
Similar compounds have shown high total clearance and low oral bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cells .
Properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-15(13-5-10-20-11-13)17-7-2-8-18-9-4-12-3-1-6-16-14(12)18/h1,3-6,9-11H,2,7-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVBLMFMRZGPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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